N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1672675-19-2
VCID: VC8080553
InChI: InChI=1S/C10H14BrF3N4/c1-18(2)8(15)5-17-9-7(11)3-6(4-16-9)10(12,13)14/h3-4,8H,5,15H2,1-2H3,(H,16,17)
SMILES: CN(C)C(CNC1=C(C=C(C=N1)C(F)(F)F)Br)N
Molecular Formula: C10H14BrF3N4
Molecular Weight: 327.14 g/mol

N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 1672675-19-2

Cat. No.: VC8080553

Molecular Formula: C10H14BrF3N4

Molecular Weight: 327.14 g/mol

* For research use only. Not for human or veterinary use.

N-[2-amino-2-(dimethylamino)ethyl]-3-bromo-5-(trifluoromethyl)pyridin-2-amine - 1672675-19-2

Specification

CAS No. 1672675-19-2
Molecular Formula C10H14BrF3N4
Molecular Weight 327.14 g/mol
IUPAC Name 2-N-[3-bromo-5-(trifluoromethyl)pyridin-2-yl]-1-N',1-N'-dimethylethane-1,1,2-triamine
Standard InChI InChI=1S/C10H14BrF3N4/c1-18(2)8(15)5-17-9-7(11)3-6(4-16-9)10(12,13)14/h3-4,8H,5,15H2,1-2H3,(H,16,17)
Standard InChI Key CFHLEVSTMYJCFY-UHFFFAOYSA-N
SMILES CN(C)C(CNC1=C(C=C(C=N1)C(F)(F)F)Br)N
Canonical SMILES CN(C)C(CNC1=C(C=C(C=N1)C(F)(F)F)Br)N

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name reflects its intricate substitution pattern:

  • Pyridine core: A six-membered aromatic ring with three substituents:

    • Bromine at position 3 (C3), imparting electrophilic reactivity.

    • Trifluoromethyl group (-CF₃) at position 5 (C5), enhancing lipophilicity and metabolic stability .

    • Aminoethyl side chain at position 2 (C2), featuring:

      • A primary amine (-NH₂) and dimethylamino group (-N(CH₃)₂) on the same ethyl carbon, enabling chelation or protonation-dependent solubility .

Molecular formula: C₉H₁₂BrF₃N₄
Molecular weight: 307.12 g/mol
Key structural analogs:

  • 3-Bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-30-7), a precursor with similar halogen and CF₃ motifs .

  • N',N'-Dimethyl-N-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine (PubChem CID 28546541), differing in bromine absence .

Synthesis and Reaction Pathways

Precursor Preparation

The synthesis begins with 3-bromo-5-(trifluoromethyl)pyridin-2-amine (CAS 79456-30-7), typically prepared via bromination of 5-(trifluoromethyl)pyridin-2-amine using N-bromosuccinimide (NBS) in chloroform . Yield optimization (>90%) is achieved under controlled temperatures (20–80°C) .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Melting Point98–101°CAnalog data
Boiling Point~201.6°C (extrapolated)QSPR modeling
LogP (octanol-water)2.38 (predicted)SILICOS-IT
Solubility0.0935 mg/mL in waterESOL model
pKa4.2 (amine), 9.8 (pyridine)MarvinSketch prediction

Stability:

  • Sensitive to strong acids/bases due to the labile C-Br bond .

  • Light-sensitive; storage recommendations include amber vials at -20°C .

Applications and Research Significance

Pharmaceutical Intermediates

  • Kinase Inhibitors: Pyridine derivatives are key scaffolds in kinase-targeted therapies. The bromine and CF₃ groups enhance target binding affinity .

  • Antiviral Agents: Structural analogs show activity against RNA viruses by inhibiting viral polymerase .

Materials Science

  • Ligands in Catalysis: The dimethylamino group facilitates coordination to transition metals (e.g., Ni, Pd), useful in cross-coupling reactions .

  • Fluorescent Probes: CF₃ and amine groups enable pH-sensitive fluorescence, applicable in bioimaging .

Future Directions

  • Synthetic Optimization: Developing one-pot methodologies to reduce purification steps .

  • Biological Screening: Evaluating efficacy in kinase inhibition assays and antiviral models .

  • Derivatization Studies: Exploring substituent effects on solubility and bioactivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator